2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole
Description
Chemical Structure and Properties
The compound 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole (hereafter referred to as G856-9660) is a benzothiazole derivative with a molecular formula of C22H25N3O4S2 and a molecular weight of 459.59 g/mol . Its structure features:
- A benzothiazole core substituted with a methoxy group at position 4 and a methyl group at position 5.
- A piperazine ring linked to the benzothiazole via a carbonyl group.
- A 4-(ethanesulfonyl)benzoyl moiety attached to the piperazine, contributing to its sulfonamide-based hydrophobicity.
Physicochemical and Pharmacokinetic Properties
Key properties include:
- logP (Partition Coefficient): 3.269, indicating moderate lipophilicity.
- Water Solubility (LogSw): -3.31, suggesting poor aqueous solubility .
- Polar Surface Area (PSA): 67.12 Ų, reflecting moderate polarity.
- Rotatable Bonds: 6, which may influence bioavailability and membrane permeability.
- Hydrogen Bond Acceptors/Donors: 8 acceptors and 0 donors, critical for target binding and solubility .
Properties
IUPAC Name |
(4-ethylsulfonylphenyl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-4-31(27,28)17-8-6-16(7-9-17)21(26)24-11-13-25(14-12-24)22-23-19-18(29-3)10-5-15(2)20(19)30-22/h5-10H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUURRLWAFGZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Methoxy and Methyl Groups: These groups are typically introduced through alkylation reactions.
Formation of the Sulfonyl Phenyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Physicochemical Comparison of G856-9660 and Related Compounds
Notes on Structural Differences:
- G856-9660 vs. Dagrocorat: While both contain a piperazine-ethanesulfonyl motif, G856-9660’s benzothiazole core contrasts with Dagrocorat’s pyrimidine-carboxamide structure. This difference may influence target selectivity; benzothiazoles are associated with kinase inhibition, whereas pyrimidine derivatives often target metabolic enzymes .
- G856-9660 vs. PF 43(1)-b/c: The PF compounds feature triazolone rings and dichlorophenyl groups , which enhance aromatic stacking but increase molecular weight (~730 g/mol vs. 459 g/mol for G856-9660). This could limit their blood-brain barrier penetration compared to G856-9660 .
Pharmacokinetic and Functional Insights
- Lipophilicity and Solubility: G856-9660’s logP (3.27) is optimal for oral bioavailability, whereas PF 43(1)-b/c’s higher aromaticity likely increases logP, reducing solubility . Dagrocorat’s pyrimidine core may improve solubility but reduce membrane permeability compared to benzothiazoles .
Therapeutic Potential and Screening Data
- G856-9660: No published target data, but benzothiazoles are explored in oncology (e.g., kinase inhibitors) and neurodegenerative diseases .
- Dagrocorat: Reported as a glucocorticoid receptor modulator, suggesting anti-inflammatory applications .
- PF 43(1)-b/c: Triazolones are often antifungal or antiviral agents, though their exact targets remain unspecified .
Biological Activity
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of a piperazine moiety and various functional groups enhances its pharmacological profile.
Chemical Structure and Properties
The molecular formula of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole is with a molecular weight of approximately 441.57 g/mol. The compound features a unique combination of structural elements that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.57 g/mol |
| IUPAC Name | 4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylmethanone |
| CAS Number | 886925-18-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity.
Biological Activities
Research indicates that 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole exhibits several biological activities:
Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Antitumor Effects : Preliminary investigations suggest potential antitumor activity, with specific focus on its effects against various cancer cell lines.
Neuropharmacological Effects : The interaction with neurotransmitter systems hints at possible applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study evaluated the efficacy of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting potent antibacterial properties.
- Antitumor Activity : In vitro assays demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective cytotoxicity.
- Neuropharmacology Research : Behavioral studies in rodent models showed that administration of the compound led to significant improvements in anxiety-like behaviors, indicating potential anxiolytic effects.
Comparative Analysis
A comparison with similar compounds reveals unique aspects of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole:
| Compound Name | Biological Activity |
|---|---|
| 2-{4-[4-(methylsulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole | Antimicrobial |
| 7-fluoro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole | Enhanced receptor binding |
| 2-{4-[4-(propylsulfonyl)benzoyl]piperazin-1-yl}-5-methylthiazole | Antitumor activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
